Glyceryl diacetate 1-linolenate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl diacetate 1-linolenate can be synthesized through the esterification of glycerol with linolenic acid in the presence of acetic anhydride or acetic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to improve the yield and selectivity of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Glyceryl diacetate 1-linolenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroperoxides and epoxides.
Reduction: Formation of glyceryl monoacetate and linolenic alcohol.
Substitution: Formation of glyceryl derivatives with various functional groups.
Scientific Research Applications
Glyceryl diacetate 1-linolenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a component in lipid-based formulations.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of bio-additives, cosmetics, and food products.
Mechanism of Action
The mechanism of action of glyceryl diacetate 1-linolenate involves its interaction with cellular membranes and enzymes. The compound can be hydrolyzed to release linolenic acid, which is a precursor for the synthesis of bioactive lipids such as prostaglandins and leukotrienes. These bioactive lipids play crucial roles in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Glyceryl diacetate:
Glyceryl monoacetate: A monoester of glycerol and acetic acid.
Glyceryl triacetate:
Uniqueness
Glyceryl diacetate 1-linolenate is unique due to the presence of linolenic acid, which imparts specific biological activities and potential health benefits. Unlike other glyceryl esters, it can serve as a source of essential fatty acids and contribute to the synthesis of bioactive lipids .
Properties
CAS No. |
55320-02-0 |
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Molecular Formula |
C25H40O6 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11- |
InChI Key |
JQOMERQMQGDKLK-AGRJPVHOSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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